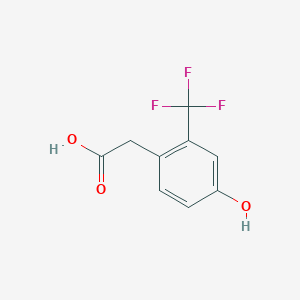![molecular formula C12H20ClNOS B1447654 4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride CAS No. 1864063-70-6](/img/structure/B1447654.png)
4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
Overview
Description
4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride, also known as 4-MSPH, is a synthetic piperidine derivative that has been studied for its potential applications in scientific research. 4-MSPH is an important building block for drug design, as it is a versatile scaffold for the synthesis of bioactive compounds. It is also used as a tool for probing the structure-activity relationships of bioactive molecules.
Scientific Research Applications
Synthesis and Characterization of Furan Derivatives
Furan derivatives, including those similar to the furan component in the compound of interest, have been extensively studied for their potential in forming organic ligands that can chelate with transition metals. Such complexes are synthesized for their antimicrobial activities and evaluated against human pathogenic bacteria. These studies suggest the importance of furan derivatives in developing new antibacterial agents (Patel, 2020).
Anticancer and Antimicrobial Activities
Research on piperidine derivatives, which are structurally related to the compound , has identified potential drug candidates for diseases such as Alzheimer’s, showcasing the versatility of these compounds in drug development. The synthesis of N-substituted derivatives of piperidine has shown enzyme inhibition activity against acetylcholinesterase, an enzyme target in Alzheimer’s disease treatment (Rehman et al., 2018). Another study on piperidine-1,3,4-oxadiazole derivatives evaluated them as promising anticancer agents, indicating the potential of these compounds in oncology (Rehman et al., 2018).
Antimicrobial Evaluation
The antimicrobial evaluation of compounds containing furan and piperidine derivatives, such as thiosemicarbazides and their cyclization products, has been conducted, revealing their activity against Gram-positive bacteria. This underscores the potential use of these compounds in addressing bacterial infections (Trotsko et al., 2014).
Corrosion Inhibition
In a different field of application, derivatives of furan and piperidine have been examined for their role as corrosion inhibitors, highlighting the compound's potential use in industrial applications to protect metals against corrosion in acidic environments. This indicates the chemical's versatility not just in medicinal chemistry but also in materials science (Sappani & Karthikeyan, 2014).
properties
IUPAC Name |
4-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS.ClH/c1-2-12(14-8-1)10-15-9-5-11-3-6-13-7-4-11;/h1-2,8,11,13H,3-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHNJKPGFLFMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCSCC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)
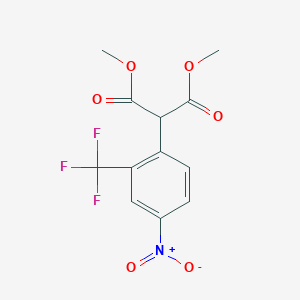
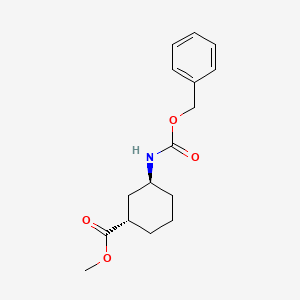
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)
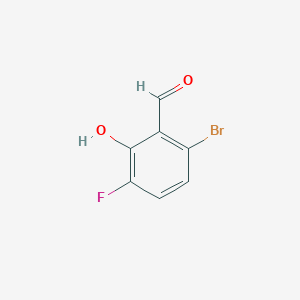
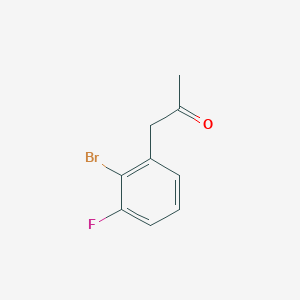
![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)
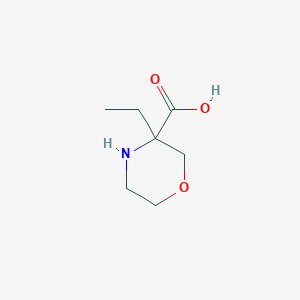
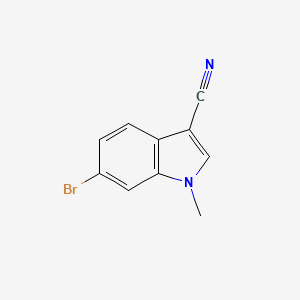
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
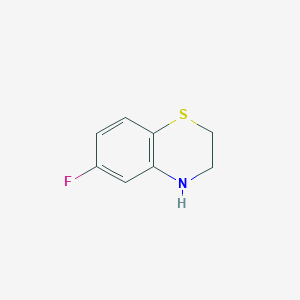
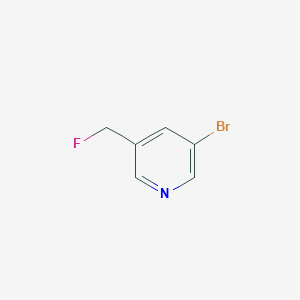
![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)
